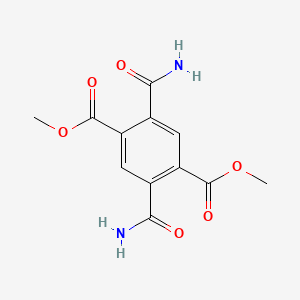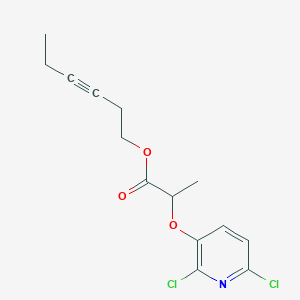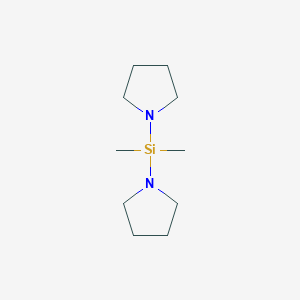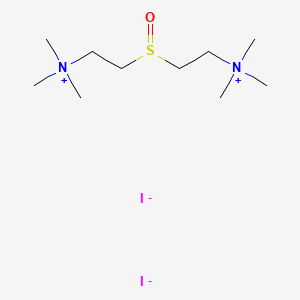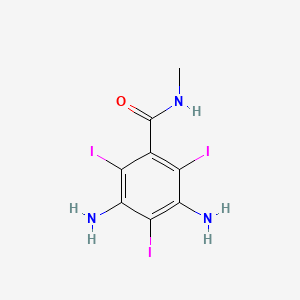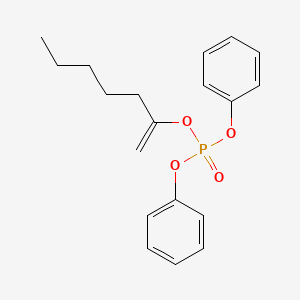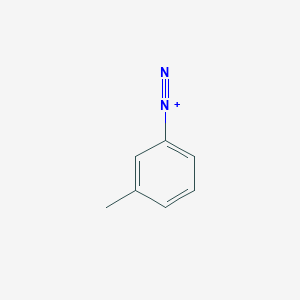![molecular formula C16H28S B14506280 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane CAS No. 63625-27-4](/img/structure/B14506280.png)
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane is an organic compound with the molecular formula C16H28S . This compound features a unique structure characterized by a butenynyl group attached to a sulfanyl group, which is further connected to a dimethyldecane chain . The compound’s distinct structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane typically involves the reaction of a butenynyl halide with a thiol compound under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the halide, resulting in the formation of the sulfanyl linkage . Common reagents used in this synthesis include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols.
Substitution: The butenynyl group can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The butenynyl group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldodecane
- 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyloctane
- 1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethylhexane
Uniqueness
1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane stands out due to its specific combination of a butenynyl group and a dimethyldecane chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
63625-27-4 |
|---|---|
Fórmula molecular |
C16H28S |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
1-but-1-en-3-ynylsulfanyl-9,9-dimethyldecane |
InChI |
InChI=1S/C16H28S/c1-5-6-14-17-15-12-10-8-7-9-11-13-16(2,3)4/h1,6,14H,7-13,15H2,2-4H3 |
Clave InChI |
BJXIFCIMIJTFPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCCCCCCCSC=CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


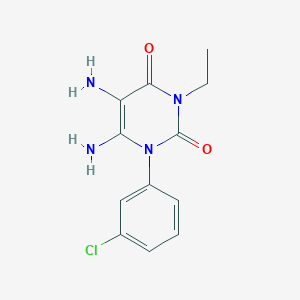
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
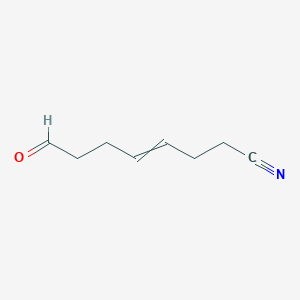
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
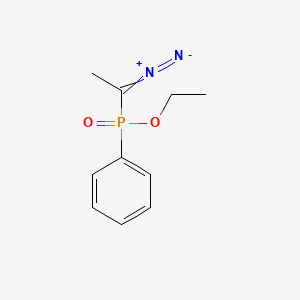
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
